

(S)-7-fluorochroman-4-amine CAS number

1018978-91-0

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-7-fluorochroman-4-amine

Cat. No.: B1394234

[Get Quote](#)

An In-Depth Technical Guide to **(S)-7-fluorochroman-4-amine** (CAS: 1018978-91-0): A Chiral Building Block for Drug Discovery

Introduction

(S)-7-fluorochroman-4-amine is a synthetic organic compound built upon a fluorinated chroman scaffold. As a chiral amine, it represents a class of molecules of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity. The specific stereochemistry of the amine group at the C4 position—the (S)-enantiomer—provides a crucial anchor for stereospecific interactions with biological targets.

This technical guide serves as a comprehensive resource for researchers and drug development professionals. It details the physicochemical properties, synthesis and chiral resolution, analytical methodologies, and potential applications of **(S)-7-fluorochroman-4-amine**, positioning it as a valuable intermediate for the synthesis of complex, biologically active molecules.

Physicochemical Properties

The fundamental properties of **(S)-7-fluorochroman-4-amine** are summarized below. These identifiers are critical for accurate sourcing, documentation, and regulatory submission.[\[1\]](#)

Property	Value	Reference
CAS Number	1018978-91-0	[1] [2] [3] [4]
IUPAC Name	(4S)-7-fluoro-3,4-dihydro-2H-chromen-4-amine	[1]
Molecular Formula	C ₉ H ₁₀ FNO	[1] [4]
Molecular Weight	167.18 g/mol	[1] [4]
Canonical SMILES	C1COC2=C([C@H]1N)C=CC(=C2)F	[1] [5]
InChI Key	UMQCCSDLCJERPE-QMMMGPOBSA-N	[1] [5]
Appearance	Varies by supplier; typically an off-white to yellow solid or oil.	
Purity	Commercially available with purities often ≥95%. [6]	

**3.0 Synthesis and Chiral Resolution

The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical chemistry.[\[7\]](#)[\[8\]](#) While multiple strategies exist, including asymmetric synthesis and chiral chromatography, enzymatic resolution of a racemic mixture offers a robust and scalable method for producing high-purity single enantiomers.

Overview of Synthetic Strategies

Modern approaches to chiral amine synthesis often leverage biocatalysis, utilizing enzymes like transaminases or dehydrogenases to achieve high stereoselectivity.[\[8\]](#)[\[9\]](#) These methods can produce the desired enantiomer directly from a prochiral ketone precursor, offering an elegant and environmentally benign alternative to classical resolution.[\[8\]](#) However, enzymatic resolution of a pre-synthesized racemic amine remains a widely practiced and effective industrial strategy.

Recommended Protocol: Enzymatic Resolution of Racemic 7-Fluorochroman-4-amine

The following protocol is an exemplary method adapted from a patented procedure for the closely related 8-fluorochroman-4-amine, which demonstrates a field-proven approach for this class of compounds.^[10] It relies on the stereoselective acylation of the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted for subsequent separation.

Core Principle: The enzyme Novozyme 435 (immobilized lipase B from *Candida antarctica*) selectively catalyzes the acylation of the (R)-amine in the racemic mixture. The resulting N-acylated (R)-amide has significantly different physical properties from the unreacted (S)-amine, allowing for their separation. The (S)-amine can then be isolated following an acid-base extraction.

Step 1: Stereoselective Enzymatic Acylation

- To a solution of racemic 7-fluorochroman-4-amine in an anhydrous ether solvent (e.g., tert-butyl methyl ether), add an acylating agent such as methyl 2-methoxyacetate.
- Introduce the biocatalyst, Novozyme 435. The enzymatic loading is critical and should be optimized empirically.
- Heat the mixture to reflux under an inert atmosphere (e.g., argon) for several hours.
- Monitor the reaction progress by chiral HPLC until approximately 50% conversion is achieved, indicating that one enantiomer has been largely consumed.^[10]

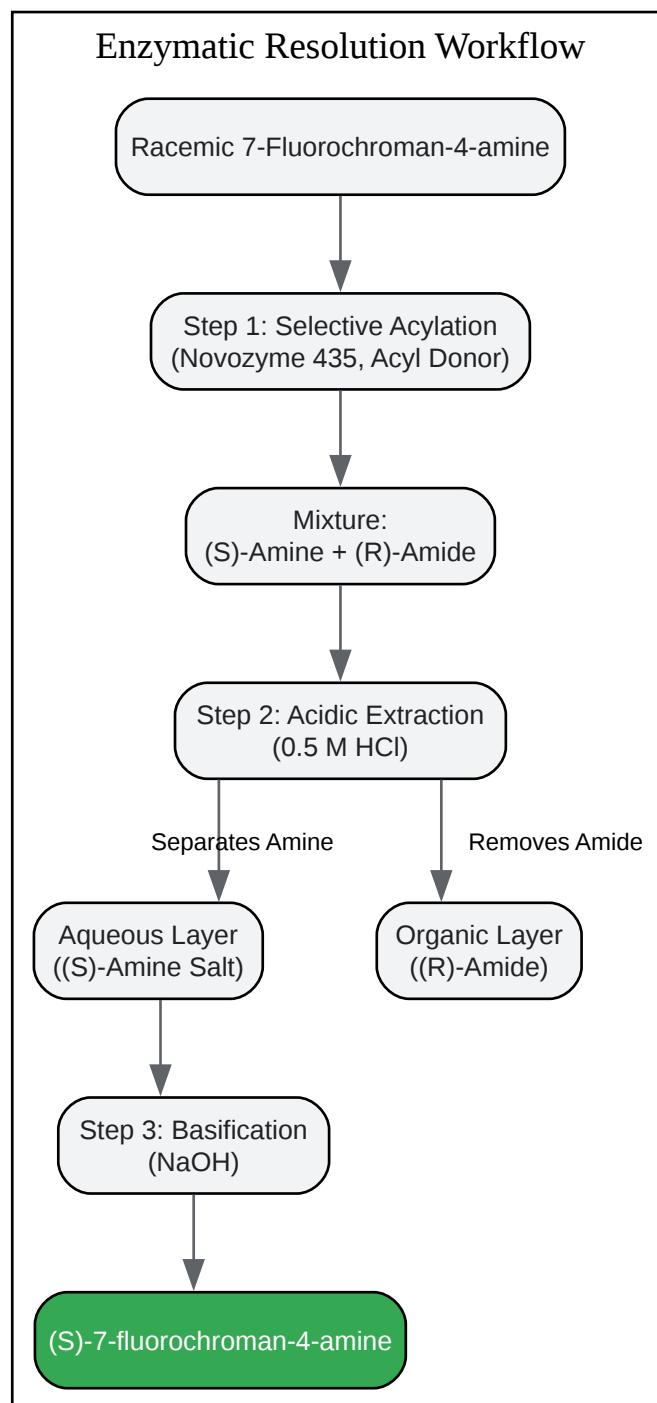
Step 2: Separation of Enantiomers

- Cool the reaction mixture and remove the immobilized enzyme by filtration.
- Wash the filtrate (containing the (S)-amine and (R)-amide) with an acidic aqueous solution (e.g., 0.5 M HCl).^[10] The basic (S)-amine will be protonated and move into the aqueous layer, while the neutral (R)-amide remains in the organic layer.
- Separate the aqueous and organic layers.

Step 3: Isolation of **(S)-7-fluorochroman-4-amine**

- Collect the acidic aqueous layers from the previous step.
- Make the aqueous solution basic by the controlled addition of a strong base (e.g., NaOH) until a pH >10 is reached. This deprotonates the amine salt, regenerating the free (S)-amine.
- Extract the free (S)-amine into an organic solvent, such as dichloromethane (DCM).
- Dry the combined organic extracts over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the final product, **(S)-7-fluorochroman-4-amine**.

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for the enzymatic resolution of 7-fluorochroman-4-amine.

Analytical Methodologies

Rigorous analytical control is essential to confirm the identity, purity, and enantiomeric excess of the final compound.

Chiral Purity Assessment (Enantiomeric Excess)

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (% ee) of a chiral compound.

Exemplary Chiral HPLC Protocol:

- Column: A chiral stationary phase column, such as a Daicel Chiralcel OD-H or equivalent, is required.[10]
- Mobile Phase: An isocratic mixture of a nonpolar solvent (e.g., hexanes) and a polar solvent (e.g., ethanol), often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape.[10] A typical starting condition could be 95% (0.05% TFA in Hexane) / 5% (0.05% TFA in Ethanol).[10]
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength where the chroman core absorbs (e.g., 254 nm).
- Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
- Analysis: Inject the sample. The (S)- and (R)-enantiomers will elute at different retention times. The % ee is calculated from the relative peak areas: $\% \text{ ee} = |(\text{Area}_S - \text{Area}_R) / (\text{Area}_S + \text{Area}_R)| * 100$.

Quantification and Impurity Profiling

Reversed-phase HPLC (RP-HPLC) is typically used to assess chemical purity. For enhanced sensitivity, especially at low concentrations, derivatization of the primary amine with a fluorescent tag can be employed.

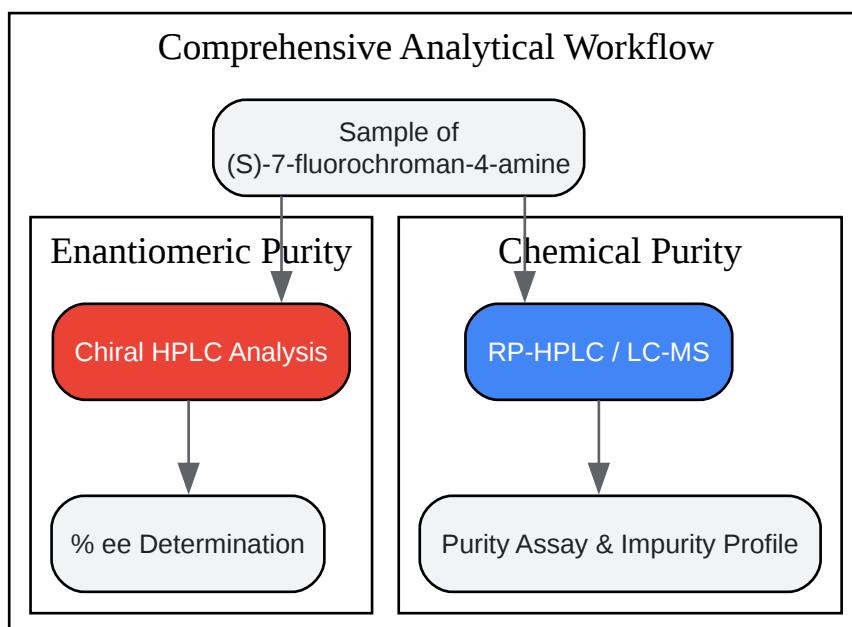
General RP-HPLC Method:

- Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 μm).

- Mobile Phase: A gradient of water and acetonitrile (or methanol), often with 0.1% TFA or formic acid in each.
- Detection: UV or Mass Spectrometry (LC-MS).

Derivatization for Fluorescence Detection: For trace-level analysis, the amine can be derivatized with an agent like 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).[11] This reaction yields a highly fluorescent product, enabling detection at very low concentrations.

Analytical Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Dual-pathway analytical workflow for purity and enantiomeric excess.

Applications in Research and Drug Development Role as a Chiral Building Block

The primary utility of **(S)-7-fluorochroman-4-amine** is as a chiral building block or intermediate in the synthesis of more complex molecules. Its structural features are highly desirable in medicinal chemistry:

- Chiral Amine: Provides a key vector for stereospecific interactions with target proteins and serves as a versatile chemical handle for further elaboration.
- Fluorine Substitution: The fluorine at the 7-position can block a potential site of metabolism, thereby improving metabolic stability and half-life. It can also modulate the acidity (pK_a) of the aromatic ring and form favorable hydrogen bonds or dipole interactions within a protein binding pocket.
- Chroman Scaffold: A rigid bicyclic system that reduces conformational flexibility, which can lead to higher binding affinity and selectivity for a target.

Precedent in Medicinal Chemistry

While public-domain literature on the direct biological activity of **(S)-7-fluorochroman-4-amine** is limited, the broader class of fluorinated chroman amines is recognized for its utility. For instance, complex molecules incorporating related difluorochroman moieties have been developed, highlighting the value of this scaffold in constructing novel pharmaceutical agents. [12] This compound is therefore a valuable tool for lead optimization campaigns, allowing chemists to explore the impact of fluorine substitution and stereochemistry on the activity of a lead compound.

Safety, Handling, and Storage

As a research chemical, **(S)-7-fluorochroman-4-amine** should be handled with appropriate care in a controlled laboratory setting.

- Handling: Use personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
- Safety Data Sheet (SDS): Always consult the supplier-specific SDS for detailed toxicological, safety, and disposal information before use.[13] The GHS classification for a related

compound, (S)-6-fluorochroman-4-amine, includes warnings for being harmful if swallowed and causing skin and eye irritation.[14]

Conclusion

(S)-7-fluorochroman-4-amine is a specialized chiral intermediate with significant potential for accelerating drug discovery programs. Its unique combination of a rigid chroman scaffold, a stereodefined amine, and a strategically placed fluorine atom makes it an attractive building block for synthesizing novel chemical entities with potentially enhanced pharmacological properties. The robust methods available for its synthesis and analysis ensure that it can be produced and utilized with high fidelity, making it a valuable addition to the medicinal chemist's toolkit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-7-fluorochroman-4-amine | C9H10FNO | CID 46911905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. pharmainfosource.com [pharmainfosource.com]
- 4. (S)-7-fluorochroman-4-amine/CAS:1018978-91-0-HXCHEM [hxchem.net]
- 5. bocsci.com [bocsci.com]
- 6. Flavonoids and Polyphenols | CymitQuimica [cymitquimica.com]
- 7. Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. (S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-7-fluorochroman-4-amine CAS number 1018978-91-0]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1394234#s-7-fluorochroman-4-amine-cas-number-1018978-91-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com